Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-, ethyl ester
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Overview
Description
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-, ethyl ester is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-, ethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of 3-amino-1-phenylpyrazole with ethyl acetoacetate, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the ester group, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-, ethyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology and Medicine
In biology and medicine, this compound has shown potential as an antitumor agent. It acts as an inhibitor of certain enzymes involved in cancer cell proliferation, making it a candidate for anticancer drug development . Additionally, it has been studied for its antimicrobial and anti-inflammatory properties .
Industry
In the industrial sector, this compound is used in the development of fluorescent dyes and materials with specific photophysical properties. These materials are utilized in various applications, including bioimaging and optoelectronics .
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . This inhibition can result in the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties.
Uniqueness
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-, ethyl ester stands out due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the phenyl and ethyl ester groups contributes to its unique pharmacokinetic and pharmacodynamic properties .
Biological Activity
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-, ethyl ester is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are recognized for their diverse biological activities and potential therapeutic applications. The specific structure of this compound includes a carboxylic acid functional group and an ethyl ester moiety, which contribute to its chemical reactivity and solubility properties. This article reviews the biological activities, synthesis methods, and pharmacological potential of this compound based on recent research findings.
- Molecular Formula : C15H13N3O2
- Molecular Weight : 267.28 g/mol
The compound's structure allows for various chemical reactions, including esterification and nucleophilic substitutions, which facilitate the synthesis of derivatives with enhanced biological activities.
Biological Activities
Pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied for their pharmacological effects. Key activities include:
- Anticancer Activity : Research indicates that pyrazolo[1,5-a]pyrimidines can act as potent inhibitors of specific kinases involved in cancer cell proliferation. For instance, compounds derived from this scaffold have shown significant inhibition against Pim-1 and Flt-3 kinases, which are crucial targets in cancer therapy .
- Kinase Inhibition : A study highlighted that selected pyrazolo[1,5-a]pyrimidine compounds exhibited nanomolar inhibitory activity against Pim-1 kinase. The lead compound demonstrated >98% inhibition at 1 μM concentration against Pim-1 and was also effective against TRKC and Flt-3 kinases .
Study on Pim-1 Inhibition
A notable study focused on the optimization and evaluation of pyrazolo[1,5-a]pyrimidine derivatives as selective inhibitors of Pim-1 kinase. The results showed that:
- Compounds displayed strong inhibition in cell-based assays.
- The lead compound inhibited BAD phosphorylation effectively at submicromolar concentrations.
The selectivity profile indicated that these compounds had an improved safety profile compared to earlier inhibitors like SGI-1776, making them promising candidates for further development in cancer therapies .
Comparative Biological Activity
A comparative analysis of similar compounds revealed varying biological activities based on structural modifications:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Pyrazolo[1,5-a]pyrimidin-3-one | Lacks carboxylic acid; has a ketone | Anticancer |
7-(3-Aminophenyl)pyrazolo[1,5-a]pyrimidine | Contains amino group; no ethyl ester | Anxiolytic |
2-Phenyl-pyrazolo[1,5-a]pyridine | Different ring structure; similar pharmacophore | Antibacterial |
The unique combination of functional groups in this compound confers distinct pharmacological properties not found in other similar compounds. Its ability to modulate multiple biological pathways enhances its therapeutic potential across various diseases .
Synthesis Methods
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves several key steps:
- Formation of the Pyrazole Ring : Utilizing appropriate precursors to construct the pyrazole structure.
- Pyrimidine Fusion : Combining the pyrazole with pyrimidine moieties through cyclization reactions.
- Functional Group Modification : Introduction of carboxylic acid and ethyl ester groups to enhance solubility and reactivity.
These synthetic strategies allow for the creation of a library of derivatives with varied biological activities and pharmacokinetic properties.
Properties
Molecular Formula |
C15H13N3O2 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
ethyl 6-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C15H13N3O2/c1-2-20-15(19)13-9-17-18-10-12(8-16-14(13)18)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
InChI Key |
KBKMRPSKGGRPTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N=CC(=CN2N=C1)C3=CC=CC=C3 |
Origin of Product |
United States |
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